Florbetapir
Description
Flobetapir is a blood-brain barrier crossing ligand of amyloid protein deposits in the brain.
Mechanism of Action
Target of Action
Flobetapir, also known as Florbetapir, is a radiopharmaceutical compound that primarily targets beta-amyloid plaques . These plaques are extracellular deposits of beta-amyloid protein mixed with branches of dying nerve cells found in the cortical gray matter of patients with Alzheimer’s Disease .
Mode of Action
Flobetapir contains the radionuclide fluorine-18 bound to the compound this compound . This molecule binds with high affinity to beta-amyloid plaques . The radionuclide fluorine-18 was chosen as it has a half-life of 110 minutes, allowing it to accumulate sufficiently in the brain before undergoing positron emission decay .
Biochemical Pathways
The primary biochemical pathway affected by Flobetapir involves the detection and estimation of beta-amyloid neuritic plaque density in the brain . The binding of Flobetapir to these plaques allows for their visualization during Positron Emission Tomography (PET) imaging .
Pharmacokinetics
The pharmacokinetics of Flobetapir involves its administration and subsequent accumulation in the brain. It is used during PET imaging of the brain to estimate beta-amyloid neuritic plaque density in adult patients to diagnose the causes of cognitive impairment . The half-life of the radionuclide fluorine-18 allows it to accumulate sufficiently in the brain before undergoing positron emission decay .
Result of Action
The primary result of Flobetapir’s action is the visualization of beta-amyloid plaques in the brain during PET imaging . This allows for the estimation of plaque density, which can aid in the diagnosis of Alzheimer’s Disease and other causes of cognitive decline .
Action Environment
The action of Flobetapir can be influenced by various environmental factors. For instance, technical factors can either degrade or optimize amyloid image quality, which in turn has a direct effect on accurate interpretation of amyloid status . Furthermore, genetic risk factors, lifestyle choices, and neuropathological comorbidities may alter the threshold for the onset of cognitive impairment associated with beta-amyloid aggregation .
Properties
IUPAC Name |
4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDIAUKFXKEXSV-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239781 | |
Record name | Flobetair | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938435-69-9 | |
Record name | Flobetair | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938435699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flobetair | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLORBETAPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6867Q6IKOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of Florbetapir (18F) in the brain?
A1: this compound (18F) binds with high affinity to fibrillar Aβ plaques in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound (18F) binding to Aβ plaques enable visualization through PET imaging?
A2: this compound (18F) incorporates the radioactive isotope fluorine-18. When it binds to Aβ plaques, the fluorine-18 undergoes positron emission, which is detected by the PET scanner. This allows for the visualization and quantification of Aβ plaques in living individuals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of this compound (18F) binding to Aβ plaques?
A3: this compound (18F) itself does not have any direct downstream effects. Its role is primarily diagnostic, enabling the visualization and quantification of Aβ plaques. The presence and density of these plaques are associated with cognitive decline and the progression of Alzheimer's disease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of this compound (18F)?
A4: The molecular formula of this compound is C24H22ClFN4O2. Its molecular weight is 453.9 g/mol. The (18F) indicates the radioactive isotope fluorine-18 is incorporated into the molecule. []
Q5: Is there spectroscopic data available for this compound (18F)?
A5: While the provided research focuses on this compound (18F) as an imaging agent, detailed spectroscopic data is not discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: What is the stability of this compound (18F) and how does this relate to its application?
A6: this compound (18F) has a relatively short half-life of 109.8 minutes due to the radioactive decay of fluorine-18. This necessitates its production close to the point of use and impacts imaging protocols. []
Q7: Does this compound (18F) exhibit any catalytic properties?
A7: No, this compound (18F) functions as a diagnostic imaging agent and does not possess catalytic properties. Its primary mode of action is through specific binding to Aβ plaques, not through catalyzing chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Have there been any computational chemistry studies on this compound (18F)?
A8: While the provided articles don't delve into specific computational studies, they highlight the quantitative analysis of this compound (18F) PET images. Advanced image processing and quantification methods, often based on computational models, are crucial for interpreting this compound (18F) PET data. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q9: Is there research on the Structure-Activity Relationship (SAR) of this compound (18F)?
A9: The provided research primarily focuses on the clinical application and diagnostic utility of this compound (18F). While the structure of this compound (18F) is crucial for its binding affinity to Aβ plaques, specific SAR studies are not discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q10: What are the SHE regulations surrounding the use of this compound (18F)?
A11: As a radiopharmaceutical, this compound (18F) is subject to strict safety regulations regarding its production, handling, administration, and disposal. These regulations vary by country and are essential to minimize risks associated with radiation exposure. The provided research primarily focuses on the clinical research and diagnostic applications of this compound (18F), not on regulatory aspects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q11: What is known about the pharmacokinetics (PK) of this compound (18F)?
A12: Studies indicate that this compound (18F) demonstrates favorable PK properties for imaging, including rapid brain penetration and washout. It reaches peak brain uptake within 30-90 minutes post-injection. Excretion occurs primarily through the hepatobiliary route. [, ]
Q12: Are there established pharmacodynamic (PD) markers for this compound (18F)?
A13: The primary PD effect of this compound (18F) is its binding to Aβ plaques. Standardized uptake value ratios (SUVr), calculated from PET images, are used as a quantitative measure of this binding and serve as a surrogate marker for Aβ burden in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q13: How has the in vitro binding of this compound (18F) been characterized?
A14: In vitro studies have shown that this compound (18F) binds selectively to Aβ aggregates in human brain tissue samples. The binding intensity measured through autoradiography correlates with the density of Aβ plaques quantified by standard neuropathological techniques. [, ]
Q14: What do in vivo studies reveal about the efficacy of this compound (18F) in detecting Aβ plaques?
A15: Animal studies confirm the selective binding of this compound (18F) to Aβ plaques. Human studies using this compound (18F) PET imaging demonstrate its ability to differentiate between individuals with Alzheimer's disease and healthy controls based on Aβ plaque burden. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q15: Are there known resistance mechanisms to this compound (18F)?
A16: this compound (18F) is a diagnostic imaging agent and does not elicit biological responses that would lead to resistance. Its binding affinity is dependent on the physical presence and accessibility of Aβ plaques. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q16: What is the toxicological profile of this compound (18F)?
A17: this compound (18F) has been shown to be well-tolerated in clinical trials. As with any radiopharmaceutical, the potential risks associated with radiation exposure are carefully considered, and its administration is conducted following strict safety protocols. [, ]
Q17: Are there specific drug delivery strategies associated with this compound (18F)?
A18: this compound (18F) is administered intravenously. Its pharmacokinetic properties, including rapid brain penetration and relatively fast washout from non-target tissues, contribute to its effectiveness in targeting and visualizing Aβ plaques in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q18: Is this compound (18F) used as a biomarker for any specific conditions?
A19: While not a biomarker in the traditional sense, this compound (18F) PET imaging is used to assess amyloid burden, a hallmark of AD. A positive this compound (18F) scan, indicating the presence of significant Aβ plaques, can increase the confidence in a clinical diagnosis of AD, especially in the context of MCI. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q19: What are the main analytical methods used to quantify this compound (18F) uptake?
A20: Quantification of this compound (18F) uptake primarily relies on calculating the standardized uptake value ratio (SUVr) from PET images. This involves normalizing the radioactivity concentration in a region of interest (ROI) to a reference region, typically the cerebellum. Different SUVr thresholds are used to determine Aβ positivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q20: What is the environmental impact of this compound (18F)?
A21: As a radiopharmaceutical, this compound (18F) requires careful handling and disposal to minimize environmental contamination from radioactive waste. The short half-life of fluorine-18 reduces the long-term environmental persistence of this compound (18F). Specific information regarding its environmental impact and degradation is not extensively discussed in the provided research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q21: Are there studies on the dissolution and solubility of this compound (18F)?
A22: The provided research focuses primarily on the clinical application of this compound (18F) PET imaging and doesn't delve into detailed studies regarding its dissolution and solubility. These aspects are likely addressed during the development and formulation of the radiopharmaceutical but are not explicitly discussed in the provided articles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q22: How are analytical methods for this compound (18F) validated?
A23: Validation of analytical methods for this compound (18F) PET imaging involves assessing accuracy, precision, specificity, linearity, range, and robustness of image acquisition, processing, and quantification techniques. []
Q23: What quality control measures are in place for this compound (18F)?
A24: As a radiopharmaceutical, this compound (18F) is subject to stringent quality control measures throughout its production, from synthesis and purification to transportation, storage, and administration. These measures ensure the consistency, safety, and efficacy of the imaging agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q24: Are there any known drug-transporter or drug-metabolizing enzyme interactions with this compound (18F)?
A26: Information regarding specific drug-transporter or drug-metabolizing enzyme interactions with this compound (18F) is not discussed in detail within the provided research. It's always recommended to consult prescribing information and consider potential interactions when administering any radiopharmaceutical. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q25: What is the biocompatibility and biodegradability of this compound (18F)?
A27: this compound (18F) is designed for diagnostic imaging and demonstrates sufficient biocompatibility for its intended use. The provided research doesn't explicitly address its biodegradability, although the short half-life of fluorine-18 suggests a relatively rapid decrease in radioactivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q26: Are there alternatives to this compound (18F) for amyloid imaging?
A28: Yes, other PET tracers that bind to Aβ plaques exist, including 11C-Pittsburgh compound B (PiB), 18F-flutemetamol, and 18F-florbetaben. These tracers differ in their binding characteristics, pharmacokinetic properties, and availability. [, , ]
Q27: What are the recycling and waste management considerations for this compound (18F)?
A29: As a radiopharmaceutical, this compound (18F) requires specialized waste management protocols to handle and dispose of radioactive materials safely and responsibly. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q28: What research infrastructure and resources are important for this compound (18F) studies?
A30: this compound (18F) research requires access to PET imaging facilities, radiochemistry expertise for tracer production, and specialized software for image analysis and quantification. Collaboration between clinicians, radiologists, and researchers is essential for interpreting imaging data and correlating it with clinical outcomes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q29: What are some key historical milestones in the development of this compound (18F) and amyloid imaging?
A31: The development of this compound (18F) and other amyloid PET tracers represents a significant milestone in AD research. It has enabled the in vivo visualization and quantification of Aβ plaques, allowing researchers and clinicians to study the progression of amyloid pathology and its relationship to cognitive decline. The FDA approval of this compound (18F) in 2012 marked a crucial step toward incorporating amyloid imaging into the clinical assessment of AD. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q30: What are some cross-disciplinary applications and synergies for this compound (18F) research?
A32: this compound (18F) research fosters collaborations between neuroscience, radiology, neurology, geriatrics, and computer science. It contributes to our understanding of AD pathogenesis, aids in the development of novel therapeutics, and may guide personalized treatment strategies in the future. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.